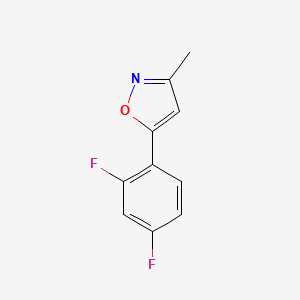

5-(2,4-Difluorophenyl)-3-methylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7F2NO |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

5-(2,4-difluorophenyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C10H7F2NO/c1-6-4-10(14-13-6)8-3-2-7(11)5-9(8)12/h2-5H,1H3 |

InChI Key |

JGUUIBQOUHXHJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

1,3 Dipolar Cycloaddition:the Generated Nitrile Oxide, Which is a 1,3 Dipole, then Undergoes a Concerted 3+2 Cycloaddition Reaction with a Suitable Dipolarophile. to Achieve the Desired 3 Methyl Substitution Pattern, Propyne is the Ideal Alkyne. the Reaction Proceeds Through a Pericyclic Transition State, Where the Terminal Carbon of the Propyne Attacks the Carbon Atom of the Nitrile Oxide, and the Oxygen Atom of the Nitrile Oxide Attacks the Internal Carbon of the Propyne. This Concerted Process is Highly Regioselective, Leading to the Preferential Formation of the 5 Substituted Isoxazole Ring.

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, multigram scale necessitates careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Process Safety Analysis:a Thorough Process Safety Analysis Should Be Conducted Before Attempting a Scale Up. This Includes Identifying Potential Hazards, Assessing Risks, and Implementing Appropriate Control Measures. the Thermal Stability of All Reactants, Intermediates, and the Final Product Should Be Evaluated.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete assignment of all proton, carbon, and fluorine signals, confirming the molecular framework.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Structural Assignment

While 1D NMR provides initial information, 2D NMR experiments are crucial for assembling the molecular puzzle.

Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a ¹H-¹H COSY spectrum would reveal the correlations between the adjacent protons on the difluorophenyl ring (H-3', H-5', and H-6'), allowing for their unambiguous assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon signals of the difluorophenyl ring and the C4 carbon of the isoxazole (B147169) ring by linking them to their known proton chemical shifts.

A correlation from the methyl protons (CH₃) to carbons C3 and C4 of the isoxazole ring.

Correlations from the isoxazole proton (H4) to the surrounding carbons C3, C5, and the ipso-carbon of the phenyl ring (C1').

Correlations from the phenyl ring protons (e.g., H-6') to the isoxazole carbon C5.

These correlations, summarized in the table below, definitively establish the link between the 3-methylisoxazole and 5-(2,4-difluorophenyl) fragments.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| CH₃ | ~2.35 (s, 3H) | ~11.5 | C3, C4 |

| H4 | ~6.70 (s, 1H) | ~98.0 | C3, C5, C1' |

| H3' | ~7.05 (m, 1H) | ~105.0 (dd) | C1', C2', C4', C5' |

| H5' | ~7.25 (m, 1H) | ~112.5 (dd) | C1', C3', C4', C6' |

| H6' | ~7.95 (m, 1H) | ~132.0 (dd) | C2', C4', C5' |

| C3 | - | ~162.0 | - |

| C5 | - | ~168.0 | - |

| C1' | - | ~115.0 (dd) | - |

| C2' | - | ~163.0 (dd, ¹JCF) | - |

| C4' | - | ~165.5 (dd, ¹JCF) | - |

Chemical shifts (δ) are hypothetical and based on typical values for similar structures. Coupling patterns: s = singlet, m = multiplet, dd = doublet of doublets.

Fluorine-19 NMR Spectroscopy for Difluorophenyl Moiety Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.orghuji.ac.il The natural abundance of the ¹⁹F isotope is 100%, and it has a large chemical shift dispersion, meaning that subtle differences in the electronic environment of the fluorine atoms lead to significant changes in their resonance frequencies. wikipedia.orgbiophysics.org

The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, one for F-2' and one for F-4'. These signals will appear as multiplets due to coupling with each other (³JF-F) and with nearby protons (³JH-F, ⁴JH-F). The specific chemical shifts and coupling constants provide a unique fingerprint for the 2,4-difluorophenyl group. huji.ac.il

Table 2: Predicted ¹⁹F NMR Data for this compound

| Atom | ¹⁹F δ (ppm, relative to CFCl₃) | Multiplicity | Key Coupling Constants (Hz) |

|---|---|---|---|

| F-2' | ~ -108.0 | ddd | ³JF2'-F4' ≈ 10-12 Hz, ³JF2'-H3' ≈ 8-10 Hz, ⁴JF2'-H6' ≈ 6-8 Hz |

| F-4' | ~ -104.0 | ddd | ³JF2'-F4' ≈ 10-12 Hz, ³JF4'-H3' ≈ 7-9 Hz, ³JF4'-H5' ≈ 8-10 Hz |

ddd = doublet of doublet of doublets

Dynamic NMR Studies for Conformational Analysis

The single bond connecting the isoxazole ring (at C5) and the difluorophenyl ring (at C1') allows for rotation. However, steric hindrance between the substituents on the rings can create a significant energy barrier to this rotation. If this barrier is high enough, the molecule can exist as stable or slowly interconverting atropisomers. nih.gov

Dynamic NMR (DNMR) is the technique used to study such conformational changes. nih.govresearchgate.net By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. For this compound, if rotation is slow on the NMR timescale at low temperatures, separate signals might be observed for atoms that are equivalent in the fast-rotating molecule (e.g., the ortho and meta protons could become distinct). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. By analyzing the line shape at different temperatures, the energy barrier (ΔG‡) for the rotational process can be calculated. researchgate.net Such studies provide critical insight into the molecule's three-dimensional shape and flexibility in solution. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). sciex.com This precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₀H₇F₂NO), HRMS can easily distinguish its molecular formula from other possibilities with the same nominal mass. For example, analysis via electrospray ionization (ESI) in positive mode would detect the protonated molecule [M+H]⁺.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₀H₈F₂NO]⁺ | 212.0568 |

The experimental measurement of a mass matching this calculated value to four or five decimal places provides unambiguous confirmation of the compound's elemental composition. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 212.0568) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions (fragments) are analyzed. acs.org The fragmentation pattern is characteristic of the molecule's structure.

For this compound, fragmentation is likely initiated by the cleavage of the weak N-O bond within the isoxazole ring, a common pathway for this heterocyclic system. acs.orgclockss.org Subsequent losses of small, stable molecules like CO, HCN, and radicals can lead to a series of characteristic product ions.

Table 4: Plausible MS/MS Fragmentation Pathway for [C₁₀H₈F₂NO]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 212.06 | 184.06 | CO | [C₉H₈F₂N]⁺ (Azirine intermediate ion) |

| 212.06 | 127.02 | C₃H₃NO | [C₇H₄F₂]⁺ (Difluorobenzenium ion) |

| 184.06 | 157.05 | HCN | [C₈H₅F₂]⁺ |

| 127.02 | 108.02 | F | [C₇H₄F]⁺ |

Fragmentation pathways are predictive and based on the known chemistry of isoxazole and aromatic rings.

Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure, confirming the nature and connectivity of the different chemical moieties within the molecule. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These methods provide a molecular fingerprint by detecting the characteristic vibrations of chemical bonds. While experimental spectra for this compound are not widely published, theoretical calculations and data from analogous compounds provide a robust framework for spectral assignment. nih.govesisresearch.org

Functional Group Identification and Bond Characterization

The vibrational spectrum of this compound is dominated by contributions from its three key structural components: the 2,4-difluorophenyl ring, the 3-methylisoxazole core, and the interconnecting C-C bond. Each functional group exhibits characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Isoxazole Ring Vibrations: The isoxazole ring is characterized by a series of stretching and bending vibrations. The C=N stretching vibration is typically observed in the 1500-1670 cm⁻¹ region. The C=C stretching mode of the isoxazole ring also appears in this region. The C-O-N stretching and bending modes are expected at lower wavenumbers, generally in the 800-1200 cm⁻¹ range.

Difluorophenyl Ring Vibrations: The aromatic difluorophenyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region. The most distinct vibrations for this group are the C-F stretching modes, which are strong in the IR spectrum and typically found in the 1100-1300 cm⁻¹ range.

Methyl Group Vibrations: The methyl group attached to the isoxazole ring can be identified by its C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are found in the 2850-3000 cm⁻¹ region. esisresearch.org Asymmetric and symmetric C-H bending (deformation) vibrations are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from similar molecular structures. esisresearch.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Phenyl Ring | C-H Stretch | 3100 - 3000 | IR, Raman |

| Methyl Group | C-H Asymmetric/Symmetric Stretch | 3000 - 2850 | IR, Raman |

| Isoxazole/Phenyl | C=N / C=C Stretch | 1670 - 1400 | IR, Raman |

| Methyl Group | C-H Asymmetric/Symmetric Bend | 1470 - 1370 | IR |

| Phenyl Ring | C-F Stretch | 1300 - 1100 | IR (Strong) |

| Isoxazole Ring | Ring Breathing / Deformations | 1200 - 800 | Raman |

This table presents expected wavenumber ranges based on theoretical calculations and experimental data from analogous compounds.

Conformational Analysis using Vibrational Modes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the single bond connecting the phenyl ring and the isoxazole ring can lead to different stable conformers. These conformers may have distinct energies and populations at a given temperature. researchgate.net

Vibrational spectroscopy can be a sensitive tool for identifying the presence of multiple conformers. If a molecule exists as a mixture of conformers in the gas phase or in solution, the IR and Raman spectra may exhibit more bands than would be expected for a single conformation. This is because the vibrational modes of each conformer can have slightly different frequencies and intensities. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the geometries, relative energies, and vibrational spectra of different possible conformers. By comparing the calculated spectra for each conformer with the experimental spectrum, it is possible to identify which conformers are present and potentially estimate their relative abundances. For example, studies on structurally related bi-aryl compounds have shown that torsional angles between the rings can be correlated with specific low-frequency vibrational modes.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, analysis of a closely related structure, (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, provides insight into the typical structural features of such isoxazole derivatives. nih.gov In this related compound, the isoxazole ring adopts a non-planar envelope conformation. The dihedral angle between the mean plane of the isoxazole ring and the attached phenyl ring is a key conformational parameter.

The following table presents representative crystallographic data for an analogous isoxazole derivative to illustrate the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123 |

| b (Å) | 10.456 |

| c (Å) | 19.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1679.4 |

| Z (molecules/unit cell) | 4 |

Note: The data presented is for a related compound, (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, and serves as an illustrative example. nih.gov

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity by detecting and quantifying any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile method for the analysis of moderately polar organic compounds like this compound. Developing a robust HPLC method is crucial for quality control in a manufacturing setting.

The development process involves the systematic optimization of several parameters to achieve good resolution, peak shape, and sensitivity for the main compound and its potential impurities.

Column Selection: A C18 (octadecylsilyl) column is a common first choice, offering good retention for aromatic compounds. Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are selected to balance resolution and analysis time.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The ratio is optimized, often through a gradient elution, to ensure separation of all components. ekb.egnih.gov

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used. The detection wavelength is selected at the absorption maximum (λmax) of the analyte to ensure maximum sensitivity.

Validation: Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. ekb.eg

The table below outlines a typical starting point for HPLC method development for a compound like this compound.

| Parameter | Typical Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~254 nm (to be optimized) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS is invaluable for identifying volatile starting materials, solvents, and reaction byproducts that may be present as impurities in the final product.

The process involves injecting the sample into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for structural elucidation and identification by comparison to spectral libraries.

Potential volatile byproducts could include unreacted starting materials or side-products from the synthetic route. For instance, the synthesis of isoxazoles often involves precursors whose volatility makes them amenable to GC-MS analysis. A common column choice for this type of analysis is a non-polar or mid-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.

| Potential Volatile Compound Type | Analytical Consideration |

| Residual Solvents (e.g., Toluene, THF) | Easily detected by headspace or direct injection GC-MS. |

| Unreacted Precursors (e.g., diketones, hydroxylamine) | May require derivatization to increase volatility and thermal stability. |

| Low Molecular Weight Side-Products | Identification based on fragmentation patterns in the mass spectrum. |

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure of this compound would involve calculating the energies and shapes of its molecular orbitals (MOs). This analysis provides insights into the molecule's stability, reactivity, and spectroscopic properties. The distribution of electron density across the molecule, influenced by the electronegative fluorine atoms and the isoxazole ring, would be a key area of investigation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). libretexts.orgyoutube.com For this compound, the HOMO is likely to be located on the electron-rich isoxazole and difluorophenyl rings, while the LUMO would be distributed over the aromatic systems. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | The difference in energy between the HOMO and LUMO, which correlates with chemical reactivity and stability. |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a DFT calculation. Actual values would require specific computational studies.

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comresearchgate.net The ESP map would illustrate regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue). wolfram.com For this compound, the electronegative oxygen and nitrogen atoms of the isoxazole ring and the fluorine atoms on the phenyl ring would be expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and some carbon atoms would exhibit a more positive potential. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, known as conformations, can have different energies. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the difluorophenyl group and the isoxazole ring. By systematically rotating this bond and calculating the energy at each step, an energy landscape map can be generated, revealing the lowest-energy (most stable) conformation. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. frontiersin.orgfrontiersin.org An MD simulation of this compound would involve calculating the forces on each atom and solving the equations of motion over time. This would allow for the observation of how the molecule moves and flexes at a given temperature, providing insights into its dynamic stability and how it might interact with other molecules, such as a biological target or a solvent. nih.govrsc.org

Reaction Mechanism Elucidation using Computational Methods

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. researchgate.netrsc.org For this compound, this could involve studying its synthesis or its potential metabolic pathways. By calculating the energies of reactants, products, and transition states, the most likely reaction pathway can be determined. For instance, the synthesis of isoxazoles often involves cycloaddition reactions, and computational chemistry can be used to understand the regioselectivity and stereoselectivity of such reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The in silico prediction of spectroscopic parameters is a cornerstone of modern computational chemistry, offering invaluable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can provide robust estimations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, aiding in its characterization and analysis.

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict NMR chemical shifts. tandfonline.com These predictions are crucial for the structural elucidation of organic molecules, especially when experimental data is complex or unavailable. The process typically involves optimizing the molecular geometry of this compound at a given level of theory and then calculating the NMR shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is dependent on the chosen DFT functional and basis set. While these computational approaches are powerful, they are not without limitations and can have mean absolute errors of around 0.2-0.3 ppm for ¹H shifts and larger errors for ¹³C shifts. mdpi.comnih.gov Machine learning techniques are increasingly being integrated with DFT calculations to enhance the accuracy of chemical shift predictions. mdpi.comnih.govnih.gov

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, generated for illustrative purposes based on typical computational models.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-CH₃ | 2.35 | 11.5 |

| C4-H | 6.50 | 98.0 |

| C5 | - | 168.0 |

| C1' | - | 115.0 |

| C2' | - | 162.0 (d, J=250 Hz) |

| C3'-H | 7.10 | 105.0 (t, J=25 Hz) |

| C4' | - | 164.0 (d, J=250 Hz) |

| C5'-H | 7.25 | 112.0 (dd, J=8, 2 Hz) |

| C6'-H | 7.90 | 131.0 (dd, J=8, 6 Hz) |

| Note: These are hypothetical values for illustrative purposes. Actual experimental values may differ. 'd' denotes a doublet, 't' a triplet, and 'dd' a doublet of doublets, with J representing the coupling constant in Hertz. |

Theoretical vibrational analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. q-chem.comq-chem.com For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. mdpi.com This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. wisc.edu

The calculated harmonic frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the computed frequencies are often scaled by an empirical factor. These theoretical spectra can aid in the assignment of experimentally observed vibrational bands to specific molecular motions. q-chem.comq-chem.com

An illustrative table of predicted vibrational frequencies for key functional groups in this compound is provided below.

Interactive Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=N (isoxazole) | Stretching | 1610 |

| C=C (isoxazole) | Stretching | 1580 |

| C-O (isoxazole) | Stretching | 1250 |

| C-F (difluorophenyl) | Stretching | 1280, 1140 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 2980-2900 |

| C-H (aromatic) | Bending (out-of-plane) | 900-800 |

| Note: These are hypothetical values for illustrative purposes. Actual experimental values may differ. |

Quantitative Structure-Property Relationship (QSPR) Modeling Principles

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.govwisdomlib.org Unlike QSAR (Quantitative Structure-Activity Relationship), which focuses on biological activities, QSPR is concerned with properties like boiling point, solubility, and, in the context of theoretical studies, predictable parameters such as spectroscopic data. wikipedia.org

The fundamental principle of QSPR is that the properties of a chemical are encoded in its molecular structure. By quantifying structural features using numerical values known as molecular descriptors, statistical models can be developed to predict the properties of new or untested compounds. researchgate.net

The development of a robust QSPR model generally involves four key steps:

Data Set Selection : A diverse set of molecules with known experimental or accurately calculated properties is compiled. This set is typically divided into a training set for model development and a test set for external validation. wikipedia.org

Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical, among others.

Model Construction : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that relates the descriptors to the property of interest. meilerlab.org

Validation : The predictive power of the model is rigorously assessed. Internal validation techniques (e.g., cross-validation) and external validation using the test set are employed to ensure the model's robustness and generalizability. tandfonline.com

For isoxazole derivatives, QSPR models have been developed to predict various properties, including their biological activities. mdpi.comresearchgate.netnih.govacs.org In the realm of spectroscopic prediction, QSPR can be employed to develop models that predict NMR chemical shifts based on descriptors derived from the molecular structure, offering a faster alternative to intensive quantum mechanical calculations for large datasets. researchgate.net

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

The 2,4-difluorophenyl group in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the two fluorine atoms and the isoxazole ring. Fluorine atoms, despite being deactivating, are ortho- and para-directing.

In this specific compound, the positions available for substitution on the difluorophenyl ring are C3, C5, and C6.

Position C5: This position is para to the fluorine at C2 and ortho to the fluorine at C4.

Position C3: This position is ortho to the fluorine at C2 and meta to the fluorine at C4.

Position C6: This position is ortho to the C5-isoxazole substituent and meta to both fluorine atoms.

Considering the directing effects, electrophilic attack is most likely to occur at the C5 position, which is activated by both fluorine atoms through resonance. The C3 position is another potential site, though it is only activated by the C2-fluorine. The C6 position is the most deactivated. Therefore, reactions such as nitration or halogenation would be expected to yield the 5-substituted derivative as the major product, albeit requiring relatively harsh conditions.

Nucleophilic Attack on the Isoxazole Ring System

The isoxazole ring can undergo nucleophilic attack, often resulting in ring transformation. A common example is the conversion of isoxazoles into pyrazoles upon reaction with hydrazine (B178648). nih.gov

The proposed mechanism for this transformation begins with the nucleophilic attack of hydrazine at the C5 position of the isoxazole ring, which is adjacent to the ring oxygen. This leads to the cleavage of the C5-O bond, forming an open-chain intermediate. Subsequent intramolecular condensation, involving the terminal amino group of the hydrazine moiety and the ketone carbonyl group, followed by dehydration, results in the formation of a new five-membered pyrazole (B372694) ring. reddit.com This reaction highlights the utility of the isoxazole ring as a synthon for other heterocyclic systems.

Table 1: Proposed Mechanism of Isoxazole to Pyrazole Transformation

| Step | Description |

| 1 | Nucleophilic attack by hydrazine at the C5 position of the isoxazole ring. |

| 2 | Ring opening via C5-O bond cleavage to form a β-keto imine intermediate. |

| 3 | Tautomerization and intramolecular cyclization. |

| 4 | Dehydration to form the aromatic pyrazole ring. |

Ring-Opening and Ring-Closing Reactions of the Isoxazole Core

The isoxazole ring is characterized by a weak N-O bond, making it susceptible to cleavage under various conditions, which leads to a variety of ring-opening and rearrangement reactions. researchgate.net

Base-Catalyzed Ring Opening: In the presence of a base, 3-unsubstituted isoxazoles can undergo ring opening. researchgate.net Deprotonation at the C3 position can initiate a cascade that results in the cleavage of the N-O bond to form a β-keto nitrile. nsf.gov For this compound, the C3 position is substituted with a methyl group, which is less acidic. However, strong basic conditions can still promote ring cleavage, particularly at elevated temperatures. researchgate.net

Ring-Opening Fluorination: Isoxazoles can undergo ring-opening fluorination when treated with an electrophilic fluorinating agent like Selectfluor®. This reaction proceeds via electrophilic fluorination of the isoxazole, followed by deprotonation and N–O bond cleavage, leading to the formation of α-fluorocyanoketones. researchgate.netacs.orgnih.govorganic-chemistry.org

Isoxazole-Oxazole Rearrangement: Under certain base-catalyzed conditions, isoxazoles can rearrange to oxazoles. rsc.org This transformation is thought to proceed through an azirine intermediate, formed after the initial cleavage of the N-O bond. rsc.org

Photochemical Transformations and Degradation Pathways

The isoxazole ring is photochemically active and tends to collapse under UV irradiation due to its weak N-O bond. nih.govwikipedia.org This photoreactivity has been extensively studied and forms the basis for applications in photoaffinity labeling and chemoproteomics. nih.govrsc.orgbiorxiv.org

Upon exposure to UV light (typically 200–330 nm), the N-O bond undergoes homolytic cleavage. nih.gov This leads to the formation of an acyl azirine as a key intermediate. nih.govwikipedia.org This highly reactive intermediate can then undergo several transformations:

Rearrangement to Oxazoles: The most common photochemical reaction is the isomerization to an oxazole (B20620). nih.gov

Formation of Ketenimines: In some cases, the acyl azirine intermediate can rearrange to form highly electrophilic ketenimines, which can be isolated under specific conditions (e.g., in flow photochemistry) or trapped with nucleophiles. nih.gov

Reaction with Nucleophiles: The azirine intermediate can be intercepted by nucleophiles, such as carboxylic acids. wikipedia.org

This intrinsic photoreactivity suggests that this compound is susceptible to degradation upon exposure to sunlight or other UV sources, potentially transforming into the corresponding oxazole derivative or other photoproducts.

Catalytic Hydrogenation and Reduction Chemistry

Reductive cleavage of the isoxazole N-O bond is a well-established and synthetically useful transformation. researchgate.netclockss.org This reaction converts the isoxazole ring into a β-amino enone (an enaminone), which is a versatile intermediate for synthesizing other compounds. clockss.orgrsc.org

Several methods are commonly employed for this reduction:

Catalytic Hydrogenation: This is a common method where catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum black are used under hydrogen atmosphere. clockss.orgdigitellinc.com The reaction typically proceeds in high yield under ordinary pressure and temperature. clockss.org

Metal-Mediated Reduction: Reagents such as molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water, samarium diiodide (SmI₂), or low-valent titanium reagents can also effectively cleave the N-O bond to yield β-amino enones or related products like β-hydroxy ketones after hydrolysis. rsc.orgnih.govresearchgate.netrsc.org The anticoagulant razaxaban, which contains a benzisoxazole structure, undergoes reductive ring-opening as its major metabolic pathway. nih.gov

For this compound, catalytic hydrogenation would be expected to cleave the N-O bond to yield (Z)-3-amino-1-(2,4-difluorophenyl)but-2-en-1-one.

Table 2: Common Reagents for Reductive Cleavage of Isoxazoles

| Reagent/Method | Product Type | Reference |

| Catalytic Hydrogenation (Raney Ni, Pd/C) | β-Amino enone | clockss.orgdigitellinc.com |

| Mo(CO)₆ / H₂O | β-Amino enone | rsc.orgrsc.org |

| SmI₂ | β-Hydroxy ketone (after hydrolysis) | researchgate.net |

| Raney Ni / AlCl₃ | β-Hydroxy ketone (after hydrolysis) | nih.gov |

| Fe / NH₄Cl | Aldol-type products | researchgate.net |

| Ti(Oi-Pr)₄ / EtMgBr | β-Enaminoketone / β-Hydroxyketone | researchgate.net |

Oxidation Reactions and Product Characterization

The isoxazole ring is generally considered to be quite stable towards oxidizing agents. clockss.org However, oxidative reactions can occur, particularly in metabolic processes or with powerful oxidants.

Studies on the metabolism of isoxazole-containing drugs, such as leflunomide, show that the ring can be opened oxidatively. researchgate.net In the case of leflunomide, the biotransformation involves N-O bond cleavage to form an α-cyanoenol metabolite, a process that requires the presence of a hydrogen atom at the C3 position. researchgate.net Since this compound has a methyl group at C3, this specific metabolic pathway is unlikely. However, other oxidative transformations involving cytochrome P450 enzymes could potentially occur on the methyl group or the difluorophenyl ring.

Reactions with ozone have also been studied for some isoxazoles. The reactivity is generally low compared to other heterocycles like furans or pyrroles. nih.gov The reaction is believed to proceed via a Criegee-type mechanism at the C=C double bond of the ring. nih.gov

Investigation of Reaction Kinetics and Thermodynamics

Kinetics: The rates of reaction for isoxazoles can vary significantly depending on the specific transformation. For instance, second-order rate constants for the reaction of some isoxazole-containing compounds with ozone have been measured to be in the range of 50-300 M⁻¹s⁻¹, indicating low reactivity. nih.gov Photochemical reactions, such as the isoxazole-oxazole rearrangement, have been studied computationally. These studies suggest that the reaction proceeds through a conical intersection from the first singlet excited state, indicating a very fast, sub-picosecond process once the molecule is excited. acs.org

Thermodynamics: The driving force for many isoxazole reactions is the cleavage of the weak N-O bond and the formation of more stable products. For example, the catalytic hydrogenation to a β-amino enone is thermodynamically favorable due to the replacement of the weak N-O bond with stronger C-H and N-H bonds and the formation of a stable, conjugated system. Similarly, rearrangements to more stable heterocyclic systems like pyrazoles are also common. Computational studies have helped to map the potential energy surfaces for these transformations, identifying the transition states and intermediates and confirming the thermodynamic feasibility of different reaction pathways. acs.org

Derivatization and Structural Modification Strategies

Synthesis of Analogues through Functional Group Interconversions

Functional group interconversion (FGI) is a powerful strategy for the synthesis of analogues by transforming one functional group into another. While specific literature on FGI for 5-(2,4-difluorophenyl)-3-methylisoxazole is not abundant, established organic synthesis methodologies can be applied to its core structure. For instance, the methyl group at the C3 position can be a handle for various transformations.

One common approach involves the halogenation of the methyl group, for example, through radical bromination, to yield a halomethyl derivative. This intermediate can then undergo nucleophilic substitution with a variety of nucleophiles to introduce new functionalities. For example, reaction with sodium azide (B81097) would yield an azidomethyl analogue, which could be further reduced to an aminomethyl derivative. Similarly, reaction with alkoxides or phenoxides could introduce ether linkages.

Another potential FGI strategy involves the oxidation of the C3-methyl group to an aldehyde or a carboxylic acid. This would provide a key intermediate for a wide range of subsequent reactions, such as the formation of amides, esters, or other carbonyl derivatives, significantly expanding the chemical diversity of the analogues.

Introduction of Diverse Substituents on the Phenyl Ring

The 2,4-difluorophenyl moiety offers opportunities for the introduction of additional substituents, although the presence of the fluorine atoms can influence the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atoms are ortho, para-directing, but deactivating. Therefore, further substitution on the phenyl ring might require harsh reaction conditions.

A more versatile approach for introducing diversity on the phenyl ring is through palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnobelprize.org If a bromo- or iodo-substituted precursor of this compound is available, Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to introduce a wide array of substituents. sigmaaldrich.comnobelprize.orgmdpi.com For example, a Suzuki-Miyaura coupling could be used to introduce various aryl or heteroaryl groups, while a Sonogashira coupling would allow for the introduction of alkyne functionalities.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated 5-(Phenyl)-3-methylisoxazole Scaffold

| Reaction Type | Coupling Partner | Resulting Substituent |

| Suzuki-Miyaura | Boronic acid/ester | Aryl, Heteroaryl, Alkyl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig | Amine | Amino |

| Heck | Alkene | Alkenyl |

Modifications of the Isoxazole (B147169) Ring System (e.g., at C3 position)

Modifications of the isoxazole ring itself, particularly at the C3 position, are a key strategy for generating structural diversity. The C3-methyl group can be replaced with other alkyl or aryl groups during the synthesis of the isoxazole ring. The synthesis of 3,5-disubstituted isoxazoles is a well-established process, often involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov By using different 1,3-dicarbonyl precursors or substituted nitrile oxides, a variety of substituents can be introduced at the C3 position.

For instance, using a trifluoromethyl-containing precursor would lead to a 3-(trifluoromethyl) analogue. The reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine has been shown to produce 3-phenyl-5-(trifluoromethyl)isoxazole. researchgate.net A similar strategy could be employed with the appropriately substituted difluorophenyl dione (B5365651) to generate 5-(2,4-difluorophenyl)-3-(trifluoromethyl)isoxazole.

Furthermore, the C3-methyl group can be functionalized post-synthesis. For example, deprotonation of the methyl group with a strong base can generate a nucleophilic species that can react with various electrophiles. This allows for the introduction of a wide range of substituents directly onto the methyl group.

Bioisosteric replacement of the methyl group is another important modification strategy. nih.govresearchgate.netresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. cambridgemedchemconsulting.com Replacing the methyl group with other small, lipophilic groups such as a cyclopropyl (B3062369) group or a trifluoromethyl group can modulate the compound's potency, selectivity, and metabolic stability. researchgate.net

Table 2: Examples of Bioisosteric Replacements for a Methyl Group

| Original Group | Bioisosteric Replacement | Potential Impact |

| Methyl (-CH3) | Ethyl (-CH2CH3) | Increased lipophilicity |

| Cyclopropyl | Conformational restriction | |

| Trifluoromethyl (-CF3) | Altered electronic properties, increased metabolic stability | |

| Amino (-NH2) | Introduction of hydrogen bonding capability | |

| Hydroxyl (-OH) | Introduction of hydrogen bonding capability |

Stereochemical Control in Derivatization Processes

While the core this compound is achiral, derivatization can introduce chiral centers, making stereochemical control an important consideration. For instance, if a substituent introduced on the C3-methyl group or on the phenyl ring contains a stereocenter, a mixture of diastereomers could be formed.

The asymmetric synthesis of isoxazoline (B3343090) derivatives, which are the dihydro analogues of isoxazoles, has been reported. nih.govnih.gov These methods often involve chiral catalysts or chiral auxiliaries to control the stereochemistry of the newly formed stereocenters. While these methods are not directly applicable to the derivatization of the aromatic isoxazole ring, they highlight the importance of stereocontrol in the synthesis of related heterocyclic compounds.

If a derivatization reaction creates a racemic mixture, chiral chromatography or resolution with a chiral resolving agent would be necessary to separate the enantiomers. Alternatively, stereoselective synthetic routes could be designed to produce a single enantiomer.

Development of Prodrug Concepts for Chemical Delivery (Focus on Chemical Stability and Release Mechanisms)

The development of prodrugs is a strategy used to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.

For this compound, a prodrug strategy could involve masking a functional group that is important for its activity or a group that is responsible for poor solubility or rapid metabolism. For example, if an analogue with a hydroxyl group is synthesized, this group could be esterified to create a more lipophilic prodrug that can more easily cross cell membranes. Once inside the cell, esterases would cleave the ester bond to release the active hydroxyl-containing compound.

Another prodrug approach could involve the synthesis of N-acylhydrazone derivatives. This has been shown to be an effective strategy for other heterocyclic compounds to enhance their biological activity. nih.gov If an amino-functionalized analogue of this compound is prepared, it could be converted to an N-acylhydrazone prodrug.

The design of a successful prodrug requires careful consideration of its chemical stability and the mechanism of its conversion to the active drug. The prodrug must be stable enough to reach its target site but also be efficiently cleaved to release the active drug in a controlled manner.

Advanced Analytical Methods for Environmental Detection and Monitoring Purely Chemical Perspective

Development of Trace Analysis Techniques in Complex Matrices

The detection of 5-(2,4-Difluorophenyl)-3-methylisoxazole at trace levels (μg/kg or ng/L) in complex environmental matrices such as soil and water is predicated on high-sensitivity, high-selectivity analytical techniques. The prevailing methodology involves a combination of efficient sample extraction and cleanup, followed by instrumental analysis using hyphenated chromatographic and spectrometric systems.

Sample preparation is a critical step to isolate the target analyte from interfering matrix components. For aqueous samples, solid-phase extraction (SPE) is the technique of choice. chrom-china.comnih.govnih.gov Polymeric reversed-phase cartridges (e.g., Oasis HLB) or C18-bonded silica (B1680970) are commonly employed to adsorb the compound from a large volume of water, which is then eluted with a small volume of an organic solvent like acetonitrile (B52724) or methanol. For soil and sediment samples, a common approach is pressurized liquid extraction (PLE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile. rsc.orgchromatographyonline.com The resulting extract often requires a cleanup step, for which dispersive SPE (d-SPE) with sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is utilized. rsc.org

Following extraction and cleanup, quantification is typically achieved via high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). rsc.orgresearchgate.netnih.gov This technique offers excellent selectivity and sensitivity. The compound is separated on a C18 reversed-phase column and detected using a mass spectrometer, often in the positive electrospray ionization (ESI+) mode. Quantification is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition, enhancing the method's specificity.

Table 1: Illustrative HPLC-MS/MS Parameters for Trace Analysis

| Parameter | Value |

| Sample Preparation | |

| Water Sample | Solid-Phase Extraction (SPE) with C18 cartridge |

| Soil Sample | QuEChERS extraction (Acetonitrile, MgSO₄, NaCl) |

| Cleanup (Soil) | Dispersive SPE (PSA, C18) |

| HPLC Conditions | |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments from collision-induced dissociation |

| Limit of Quantification (LOQ) | Soil: < 5 µg/kg; Water: < 10 ng/L |

Environmental Fate Studies: Chemical Degradation and Transformation Pathways in Abiotic Systems

The environmental persistence of this compound is largely governed by its susceptibility to abiotic degradation processes. The isoxazole (B147169) ring is a key structural feature that dictates its chemical reactivity in the environment. usda.govnih.gov Studies on isoxazole-containing herbicides, such as isoxaflutole, have shown that the isoxazole ring can undergo cleavage under environmental conditions. usda.govnih.govresearchgate.net

The primary abiotic degradation pathway for many isoxazole derivatives is the cleavage of the weak N-O bond. nih.govbiorxiv.org This initial step leads to the formation of a highly reactive diketonitrile intermediate. In the case of this compound, this transformation would yield 1-(2,4-difluorophenyl)-1,3-butanedione nitrile. This intermediate is generally more polar and potentially more mobile in soil than the parent compound. nih.gov

Further abiotic transformation of the diketonitrile intermediate can occur, leading to the formation of more stable degradation products. The most significant of these is the corresponding benzoic acid derivative, which for this compound would be 2,4-difluorobenzoic acid. usda.govnih.gov This pathway represents a complete breakdown of the isoxazole functionality and results in a terminal metabolite with significantly different chemical properties and environmental behavior. Other potential, though less dominant, abiotic reactions could include reactions with naturally occurring oxidants in soil and water.

Methodologies for Photolytic and Hydrolytic Stability Assessment

The stability of this compound in the presence of water (hydrolysis) and sunlight (photolysis) is a key determinant of its environmental persistence. Standardized laboratory studies, following guidelines such as those from the OECD, are used to quantify these degradation rates.

Hydrolytic Stability: Hydrolysis experiments are conducted in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures (e.g., 25°C and 50°C) in the absence of light. researchgate.netresearchgate.net The concentration of the parent compound is monitored over time using HPLC. The degradation kinetics are typically found to follow first-order models, allowing for the calculation of a half-life (t½) under each condition. nih.gov For many organic compounds, hydrolysis rates are pH-dependent; isoxazole derivatives, for instance, can be more susceptible to hydrolysis under neutral or alkaline conditions which facilitate the cleavage of the isoxazole ring. researchgate.net

Table 2: Representative Hydrolytic Half-Life (t½) Data

| pH | Temperature (°C) | Half-Life (Days) | Rate Constant (k) (day⁻¹) |

| 4 | 25 | > 100 | < 0.0069 |

| 7 | 25 | 45 | 0.0154 |

| 9 | 25 | 10 | 0.0693 |

| 7 | 40 | 20 | 0.0347 |

Photolytic Stability: Aqueous photolysis studies are performed by exposing a solution of the compound in sterile, buffered water to a light source that simulates natural sunlight (e.g., a xenon arc lamp). researchgate.netresearchgate.netnih.gov Dark control samples are maintained under the same conditions but shielded from light to differentiate between photolytic and other degradation processes. epa.gov The decline in the parent compound's concentration is monitored, and the quantum yield and environmental half-life are calculated. The isoxazole ring is known to be photoreactive, with UV irradiation capable of cleaving the N-O bond and inducing rearrangement to other heterocyclic structures like oxazoles or leading to complete ring opening. nih.govbiorxiv.orgresearchgate.net

Table 3: Illustrative Aqueous Photolysis Data

| Condition | Half-Life (t½) (Days) |

| Simulated Sunlight (Continuous) | 5.2 |

| Dark Control | > 150 |

Chromatographic and Spectroscopic Tools for Metabolite Identification (Non-Biological)

Identifying the structures of abiotic degradation products is essential for a complete understanding of the environmental fate of this compound. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the cornerstone of this process. researchgate.netmdpi.com

LC-HRMS, particularly using Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements of both the parent ion and its fragment ions. researchgate.netmdpi.com This accuracy allows for the determination of the elemental composition of unknown degradation products. By comparing the mass spectra of samples from degradation studies (e.g., hydrolysis or photolysis experiments) with control samples, new peaks corresponding to transformation products can be identified.

A proposed major degradation pathway involves the cleavage of the isoxazole ring. The primary product would be the diketonitrile intermediate, which could be identified by its specific accurate mass. Further degradation to 2,4-difluorobenzoic acid would also be monitored. nih.gov Photolytic degradation can be more complex, potentially leading to isomers or hydroxylated derivatives. mdpi.comnih.gov For example, UV irradiation can induce the rearrangement of the isoxazole ring to an oxazole (B20620) ring or cause hydroxylation on the phenyl ring. researchgate.netmdpi.com Tandem MS (MS/MS) experiments are then performed on these potential metabolite ions. The fragmentation patterns obtained provide structural information that, combined with the accurate mass data, allows for the confident elucidation of the chemical structures of the non-biological metabolites.

Future Directions in Fundamental Chemical Research of Fluoro Substituted Isoxazoles

Exploration of New Synthetic Methodologies for Enhanced Efficiency

The synthesis of functionalized isoxazoles is a mature field, yet the pursuit of more efficient, sustainable, and versatile methodologies remains a key research area. rsc.orgsemanticscholar.org Future explorations are likely to focus on several promising strategies to enhance the synthesis of compounds like 5-(2,4-Difluorophenyl)-3-methylisoxazole .

One avenue of intense investigation is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times, improve yields, and often lead to cleaner reaction profiles for the synthesis of various heterocyclic compounds, including isoxazoles. rsc.org The application of microwave irradiation to the classical 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a primary route to isoxazoles, could offer a more energy-efficient and rapid synthesis of fluoro-substituted derivatives. semanticscholar.org

Furthermore, the development of novel catalytic systems is paramount. While copper-catalyzed cycloadditions are well-established, research into alternative, less expensive, and more environmentally benign catalysts is ongoing. nih.gov For instance, silver-catalyzed cyclization reactions have been explored for the synthesis of fluorinated isoxazoles, offering a potential alternative to gold-catalyzed methods which, despite their efficiency, can be cost-prohibitive. nih.govolemiss.edu The development of one-pot tandem reactions, such as a gold-catalyzed cyclization-fluorination of (Z)-2-alkynone O-methyl oximes, presents an elegant approach to introduce fluorine and construct the isoxazole (B147169) ring in a single synthetic operation. nih.gov

Another innovative approach involves the ring-opening fluorination of isoxazoles . nih.gov Treating substituted isoxazoles with electrophilic fluorinating agents like Selectfluor™ can lead to the formation of fluorinated carbonyl compounds via N-O bond cleavage. nih.govnih.gov While this method deconstructs the isoxazole ring, it opens up new synthetic pathways to other valuable fluorine-containing molecules, and a deeper understanding of this reactivity could lead to controlled functionalization of the isoxazole core itself. nih.gov

A comparative overview of traditional versus emerging synthetic methods is presented in the table below.

| Method | Traditional Approaches | Emerging Methodologies |

| Energy Input | Conventional heating (reflux) | Microwave irradiation |

| Catalysis | Stoichiometric reagents, some copper catalysis | Gold, silver, and other transition metal catalysis; organocatalysis |

| Efficiency | Often longer reaction times, moderate yields | Reduced reaction times, often higher yields, one-pot procedures |

| Environmental Impact | Use of hazardous solvents and reagents | Greener solvents, catalyst recycling, higher atom economy |

Application of Machine Learning in Retrosynthesis and Reaction Prediction

The complexity of organic synthesis presents a significant challenge for the discovery of new molecules and synthetic routes. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, with significant potential for the synthesis of fluoro-substituted isoxazoles. arxiv.orgmit.edunih.gov

Beyond retrosynthesis, ML models are being developed to predict the outcome and yield of chemical reactions . acs.orgprinceton.edurjptonline.orgucla.edunih.gov By training on large datasets from high-throughput experimentation, these models can learn the intricate relationships between reactants, reagents, catalysts, and reaction conditions. princeton.eduucla.edu For a given set of starting materials for an isoxazole synthesis, an ML model could predict the most likely product, identify potential side products, and even suggest the optimal conditions to maximize the yield of the desired fluoro-substituted isoxazole. acs.orgprinceton.edurjptonline.org This predictive capability can save significant time and resources in the laboratory by minimizing trial-and-error experimentation. rjptonline.org

The application of machine learning in this context can be categorized as follows:

| Application | Description | Potential Impact on Isoxazole Synthesis |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes by working backward from the target molecule. arxiv.org | Rapid identification of novel and efficient synthetic pathways to complex fluoro-substituted isoxazoles. |

| Reaction Outcome Prediction | ML models predict the major product of a chemical reaction given the reactants and conditions. acs.org | In silico screening of potential reactions, reducing the need for extensive experimental validation. |

| Yield Prediction | Supervised learning models forecast the yield of a reaction. ucla.edu | Optimization of reaction conditions to maximize the production of the target compound. |

| Reaction Condition Recommendation | AI systems suggest optimal solvents, catalysts, and temperatures for a desired transformation. | Streamlining the development of new synthetic methodologies with enhanced efficiency. |

Deeper Computational Probes into Electronic Structure and Reactivity

A thorough understanding of the electronic properties of This compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations , particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to investigate these properties at the molecular level. researchgate.netnih.govripublication.comajchem-a.com

Future research will likely involve detailed computational studies to elucidate the following aspects:

Molecular Geometry and Conformational Analysis: DFT calculations can accurately predict the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.netripublication.com For a molecule with a rotatable phenyl group, conformational analysis can identify the most stable conformers and the energy barriers between them, which is important for understanding its dynamic behavior. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. nih.govripublication.comajchem-a.com The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and electronic excitation properties. nih.govripublication.com For This compound , understanding the localization of these orbitals can predict its susceptibility to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govajchem-a.com This is invaluable for predicting how the molecule will interact with other chemical species, including biological targets. The electronegative fluorine atoms and the heteroatoms of the isoxazole ring are expected to significantly influence the MEP.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.netnih.gov This can help to rationalize the observed stability and reactivity of the compound.

The table below summarizes key computational parameters and their significance.

| Computational Parameter | Information Gained | Relevance to this compound |

| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles. researchgate.net | Provides the fundamental 3D structure of the molecule. |

| HOMO-LUMO Energies | Electronic reactivity, kinetic stability, UV-Vis absorption properties. nih.gov | Predicts sites of reaction and electronic behavior. |

| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for nucleophilic and electrophilic attack. ajchem-a.com | Guides understanding of intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer, bond strengths, hyperconjugation. nih.gov | Explains the electronic stabilization and reactivity patterns. |

Design of Novel Chemical Probes for Academic Research

The unique structural and electronic properties of isoxazoles make them attractive scaffolds for the design of novel chemical probes for fundamental research in chemistry and chemical biology. cityu.edu.hknih.govbiorxiv.orgnih.govresearchgate.net The intrinsic photoreactivity of the isoxazole ring, for instance, has been harnessed to develop it as a native photo-cross-linker for photoaffinity labeling. nih.govresearchgate.net This approach allows for the study of drug-protein interactions in their native cellular environment with minimal structural perturbation of the parent molecule. nih.gov

Future research in this area could focus on designing and synthesizing derivatives of This compound that are tailored for specific applications as chemical probes. This could involve the introduction of additional functional groups to modulate the probe's properties:

Fluorophores: The inherent fluorescence of some isoxazole derivatives can be enhanced or tuned by chemical modification, leading to the development of novel fluorescent probes for biological imaging. cityu.edu.hk The difluorophenyl group in the target compound may already influence its photophysical properties, and further derivatization could lead to probes with desirable excitation and emission wavelengths.

Biorthogonal Handles: The incorporation of functional groups such as alkynes or azides would allow for the attachment of reporter tags (e.g., biotin, fluorophores) via "click" chemistry. This would enable the visualization and identification of the probe's binding partners in complex biological systems. nih.govbiorxiv.org

Targeting Moieties: By attaching a ligand known to bind to a specific protein or biomolecule, the isoxazole-based probe can be directed to a particular cellular target. This would facilitate the study of that target's function and interactions.

The development of such probes would contribute significantly to our understanding of complex biological processes at the molecular level.

| Type of Chemical Probe | Functional Modification | Research Application |

| Photoaffinity Labeling Probes | Utilizes the intrinsic photoreactivity of the isoxazole ring. nih.gov | Covalent labeling and identification of protein binding partners. |

| Fluorescent Probes | Introduction of or modification to enhance fluorescent properties. cityu.edu.hk | Imaging of cellular structures and processes. |

| Activity-Based Probes | Incorporation of a reactive group that covalently modifies an enzyme's active site. | Profiling the activity of specific enzyme families. |

| Targeted Probes | Attachment of a known ligand for a specific biomolecule. | Investigating the function and interactions of a particular cellular target. |

Investigation of Supramolecular Interactions Involving the Compound

Supramolecular chemistry , the study of systems held together by non-covalent interactions, is a rapidly expanding field with implications for materials science, nanotechnology, and biology. ub.edusemanticscholar.org The structural features of This compound suggest that it could be a valuable building block for the construction of novel supramolecular assemblies.

The presence of the difluorophenyl group is particularly significant. Fluorine atoms are known to participate in a variety of non-covalent interactions, including:

Hydrogen Bonds: While fluorine is a weak hydrogen bond acceptor, C-H···F-C interactions can play a role in stabilizing crystal structures and molecular complexes.

Halogen Bonds: The fluorine atoms could potentially act as halogen bond acceptors.

π-π Stacking: The aromatic phenyl and isoxazole rings can engage in π-π stacking interactions with other aromatic systems. The electron-withdrawing fluorine atoms will modulate the electron density of the phenyl ring, influencing the nature of these interactions.

Fluorophilic Interactions: The tendency of highly fluorinated moieties to segregate from hydrocarbon regions can drive the self-assembly of molecules into well-defined nanostructures.

Future research could explore the self-assembly of This compound and its derivatives in the solid state and in solution. This could lead to the development of new materials with interesting properties, such as liquid crystals, gels, or porous solids. Furthermore, understanding the supramolecular interactions of this compound with biomacromolecules, such as proteins and nucleic acids, is crucial for elucidating its mechanism of action if it were to be developed as a therapeutic agent. ub.edu The collective effect of multiple weak intermolecular forces can lead to high-affinity and high-specificity binding, a principle that is fundamental to molecular recognition in biological systems. ub.edu

| Type of Supramolecular Interaction | Relevant Structural Feature | Potential Consequence |

| Hydrogen Bonding | Isoxazole nitrogen and oxygen atoms, fluorine atoms as weak acceptors. | Directional control in crystal engineering and molecular recognition. |

| π-π Stacking | Difluorophenyl ring and isoxazole ring. | Formation of columnar or layered structures in the solid state. |

| Halogen Bonding | Fluorine atoms as potential acceptors. | An additional directional force for self-assembly. |

| Hydrophobic/Fluorophilic Effects | Segregation of fluorinated and non-fluorinated parts of molecules. | Driving force for the formation of micelles, vesicles, or other aggregates in solution. |

Q & A

Q. How do environmental factors (pH, light) influence compound stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.